tetramethyl 8'-methoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 8’-methoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 8’-methoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves a multi-step process. The key steps include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Spirocyclization: The quinoline derivative undergoes spirocyclization with a dithiole compound under basic conditions to form the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core.
Methoxylation and acylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 8’-methoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Tetramethyl 8’-methoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Materials Science: Its complex structure and functional groups make it suitable for the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism by which tetramethyl 8’-methoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Tetramethyl 8’-methoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:
Spiroquinoline derivatives: These compounds share the spiroquinoline core but may differ in their functional groups and overall structure.
Dithiole derivatives: Compounds with the dithiole moiety can have similar chemical properties and reactivity.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and may have similar biological activities.
The uniqueness of tetramethyl 8’-methoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of these different functional groups and structural elements, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C35H33NO11S3 |
---|---|
Molecular Weight |
739.8 g/mol |
IUPAC Name |
tetramethyl 8'-methoxy-6'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C35H33NO11S3/c1-34(2)29-24(21-15-14-20(43-4)17-22(21)36(34)23(37)16-11-18-9-12-19(42-3)13-10-18)35(25(30(38)44-5)26(48-29)31(39)45-6)49-27(32(40)46-7)28(50-35)33(41)47-8/h9-17H,1-8H3/b16-11+ |
InChI Key |
GVQVVKAAXZLIMA-LFIBNONCSA-N |
Isomeric SMILES |
CC1(C2=C(C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)OC)C=C(C=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C=CC4=CC=C(C=C4)OC)C=C(C=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.